molecular formula C10H10Cl2O2 B12833757 4-(4-Chlorophenoxy)butanoyl chloride

4-(4-Chlorophenoxy)butanoyl chloride

Cat. No.: B12833757
M. Wt: 233.09 g/mol
InChI Key: ZPVJMCGSYYETGP-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)butanoyl chloride is an organochlorine compound characterized by a butanoyl chloride backbone linked to a 4-chlorophenoxy group. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 232.95 g/mol. The structure comprises a four-carbon chain terminating in a reactive acyl chloride group (COCl) and a phenoxy group (O-C₆H₄-Cl) at the para position. This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and polymers, leveraging its electrophilic acyl chloride moiety for nucleophilic substitution or condensation reactions.

Properties

IUPAC Name

4-(4-chlorophenoxy)butanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c11-8-3-5-9(6-4-8)14-7-1-2-10(12)13/h3-6H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVJMCGSYYETGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCC(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorophenoxy)butanoyl chloride can be synthesized through the reaction of 4-chlorophenol with butyryl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typically performed in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Conducted in aqueous conditions, often with a base to neutralize the hydrochloric acid formed.

    Reduction: Requires anhydrous conditions and a strong reducing agent.

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    4-(4-Chlorophenoxy)butanoic Acid: Formed from hydrolysis.

    4-(4-Chlorophenoxy)butanol: Formed from reduction.

Scientific Research Applications

4-(4-Chlorophenoxy)butanoyl chloride is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)butanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which can modify the structure and function of target molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(4-chlorophenoxy)butanoyl chloride with its closest structural analogs, focusing on molecular properties, reactivity, and applications.

Key Structural Analogs

4-(4-Bromophenyl)butanoyl Chloride (CAS 6628-03-1)

This compound shares the butanoyl chloride backbone but differs in two critical aspects:

  • Substituent linkage: A phenyl group (direct C–C bond) instead of a phenoxy group (C–O–C bond).
  • Halogen : Bromine replaces chlorine on the aromatic ring.
Comparative Data Table
Property This compound 4-(4-Bromophenyl)butanoyl Chloride
Molecular Formula C₁₀H₁₀Cl₂O₂ C₁₀H₁₀BrClO
Molecular Weight 232.95 g/mol 261.54 g/mol
Backbone Phenoxy-linked Phenyl-linked
Halogen Cl (aromatic) Br (aromatic)
Polarity Higher (due to ether oxygen) Lower (no oxygen in linkage)
Reactivity Enhanced electrophilicity (COCl + O) Moderate electrophilicity
Typical Applications Polymer crosslinkers, drug intermediates Flame retardants, arylations
Key Findings:

Molecular Weight and Halogen Impact: The bromine atom in 4-(4-bromophenyl)butanoyl chloride increases its molecular weight by ~28.6 g/mol compared to the chlorine analog. This difference influences physical properties such as boiling point (higher for bromine due to greater atomic mass and London dispersion forces).

Polarity and Solubility: The phenoxy group in this compound introduces an additional oxygen atom, enhancing polarity and solubility in polar solvents (e.g., acetone, DMF) compared to the phenyl-linked bromine analog, which favors nonpolar media.

Reactivity: The phenoxy-linked compound exhibits higher electrophilicity due to the electron-withdrawing effect of both the acyl chloride and ether oxygen, making it more reactive in esterification or amidation reactions. In contrast, the phenyl-linked bromine analog shows slower reaction kinetics in such processes.

Other Potential Analogs (Theoretical Comparison)

  • 4-(4-Methylphenoxy)butanoyl Chloride: A methyl group instead of chlorine would lower polarity and shift applications toward hydrophobic polymer modifications.

Q & A

Q. Table 1: Comparison of Synthetic Methods

ReagentSolventTemp (°C)Time (h)Yield (%)By-Products
SOCl₂DCM40–50685–90Trace sulfonates
(COCl)₂THF251278–82Dimers (<5%)

What spectroscopic and computational methods are effective for characterizing this compound?

Basic:

  • ¹H/¹³C NMR : Key signals include:
    • δ 7.3–7.5 ppm (aromatic protons, 4-chlorophenoxy group).
    • δ 2.8–3.2 ppm (methylene groups adjacent to carbonyl).
    • Carbonyl carbon at δ 170–175 ppm in ¹³C NMR .
  • IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Advanced:

  • X-ray Crystallography : Resolves bond lengths (C-Cl: ~1.72 Å) and dihedral angles between the phenoxy and acyl chloride groups .
  • DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) to predict vibrational frequencies and electrostatic potential maps .

How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitutions?

Basic:
The compound undergoes standard acyl chloride reactions:

  • Amidation : Reacts with amines (e.g., benzylamine) in dry THF to form amides at 0–25°C.
  • Esterification : Alcohols (e.g., methanol) yield esters under base catalysis (e.g., pyridine) .

Advanced:

  • Steric Effects : The bulky 4-chlorophenoxy group slows reactivity with hindered nucleophiles (e.g., tert-butylamine) compared to acetyl chloride.
  • Electronic Effects : The electron-withdrawing Cl enhances electrophilicity, accelerating reactions with weak nucleophiles (e.g., anilines) .

What safety protocols are critical when handling this compound?

Basic:

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood due to lachrymatory and corrosive vapors .
  • Storage : Keep in sealed, dry containers under nitrogen at 2–8°C to prevent hydrolysis.

Advanced:

  • Decomposition Products : Hydrolysis produces 4-(4-chlorophenoxy)butanoic acid and HCl. Neutralize spills with sodium bicarbonate .
  • Thermal Stability : Decomposes above 120°C, releasing toxic gases (CO, Cl₂). Avoid contact with strong oxidizers .

How can impurities in this compound be identified and quantified?

Basic:

  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Major impurities include unreacted acid (<2%) and dimeric esters .

Advanced:

  • LC-MS/MS : Detects trace sulfonate esters (m/z 320–350) and quantifies them via external calibration .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., dimer) to confirm retention times.

What computational tools are used to model the interactions of this compound in drug design?

Advanced:

  • Molecular Docking : Simulate binding to serine hydrolases (e.g., acetylcholine esterase) using AutoDock Vina. The chlorophenoxy group enhances hydrophobic interactions .
  • MD Simulations : Assess stability in lipid bilayers (GROMACS) to predict membrane permeability for prodrug applications .

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